2-Chlorisonicotinsäure

Übersicht

Beschreibung

2-Chloroisonicotinic acid is an organic compound with the molecular formula C₆H₄ClNO₂. It is a halogenated derivative of nicotinic acid and is used as an intermediate in the production of various bioactive compounds . This compound is known for its applications in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Routes and Reaction Conditions:

Chlorination of Nicotinic Acid N-oxide: One method involves the chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds.

Substitution of Hydroxyl Group: Another method includes the substitution of the hydroxyl group of 2-hydroxynicotinic acid.

Cyclization of Acrolein Derivatives: A tandem reaction involving the cyclization of various acrolein derivatives can also be used.

Types of Reactions:

Hydroxylation: 2-Chloroisonicotinic acid can be synthesized through the hydroxylation of 2-chloroisonicotinonitrile using nitrilase enzymes.

Substitution Reactions: It undergoes substitution reactions where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Nitrilase Enzymes: Used for the hydroxylation of 2-chloroisonicotinonitrile.

Chlorinating Agents: Used in the chlorination of nicotinic acid derivatives.

Major Products:

2,6-Dichloro-isonicotinic Acid: An intermediate product in the industrial synthesis of 2-chloroisonicotinic acid.

Wissenschaftliche Forschungsanwendungen

2-Chloroisonicotinic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

It is known that this compound is used as a biochemical reagent in life science research .

Mode of Action

It is known to be used as a biological material or organic compound in life science related research

Biochemical Pathways

It is known that this compound is used in life science research, suggesting that it may interact with various biochemical pathways .

Result of Action

It is known to be used in life science research, suggesting that it may have various effects at the molecular and cellular level .

Action Environment

As a biochemical reagent used in life science research, it is likely that its action and efficacy may be influenced by various environmental factors such as temperature, ph, and the presence of other compounds .

Vergleich Mit ähnlichen Verbindungen

2-Chloronicotinic Acid: Another halogenated derivative of nicotinic acid used in the production of bioactive compounds.

2-Hydroxynicotinic Acid: A precursor in the synthesis of 2-chloroisonicotinic acid.

Uniqueness: 2-Chloroisonicotinic acid is unique due to its specific applications in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions and serve as an intermediate in multiple synthetic routes highlights its versatility and importance in chemical research and industrial applications.

Biologische Aktivität

2-Chloroisonicotinic acid (2-CINA) is a derivative of isonicotinic acid, notable for its diverse biological activities, particularly in the realms of plant immunity and potential therapeutic applications. This article delves into the compound's biological activity, presenting detailed research findings, case studies, and data tables to illustrate its efficacy.

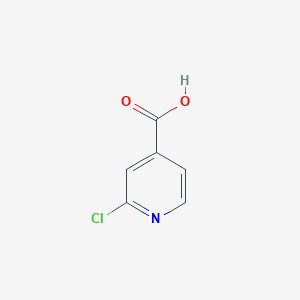

Chemical Structure and Properties

2-Chloroisonicotinic acid is characterized by the presence of a chlorine atom at the second position of the pyridine ring. This modification significantly influences its biological properties compared to its parent compound, isonicotinic acid. The molecular formula for 2-CINA is with a molecular weight of 173.56 g/mol.

Plant Immunity Induction

One of the most significant biological activities of 2-CINA is its role as an inducer of systemic acquired resistance (SAR) in plants. Research has demonstrated that compounds derived from isonicotinic acid can enhance plant resistance against various pathogens.

-

Case Study: Efficacy in Tobacco Plants

A study highlighted that 2-CINA and its derivatives significantly reduced necrotic areas on tobacco leaves caused by viral infections. The application of 2-CINA resulted in a resistance induction level of approximately 82% , making it more effective than many other related compounds . -

Comparative Effectiveness

The effectiveness of various derivatives was assessed, showing that 2-CINA exhibited superior activity over nicotinic and isonicotinic acids. In comparative studies, plant resistance induction levels were recorded as follows:

| Compound | Resistance Induction (%) |

|---|---|

| 2-Chloroisonicotinic Acid | 82 |

| Nicotinic Acid | <10 |

| Isonicotinic Acid | 50 |

This table illustrates the enhanced efficacy of 2-CINA in promoting plant health and defense mechanisms against pathogens such as Tobacco mosaic virus and Phytophthora parasitica var. Nicotianae.

Antimicrobial Properties

Research also indicates that 2-CINA possesses antimicrobial properties, making it a candidate for agricultural and pharmaceutical applications. Studies have shown that it can inhibit the growth of certain bacteria and fungi, thus providing a dual function as both a plant protectant and a potential therapeutic agent against microbial infections.

The mechanism by which 2-CINA induces plant resistance appears to involve the activation of specific defense pathways within the plant. These pathways include:

- Salicylic Acid Pathway : This pathway plays a crucial role in SAR, where compounds like 2-CINA may enhance salicylic acid levels, promoting systemic resistance.

- Reactive Oxygen Species (ROS) Production : The application of 2-CINA has been linked to increased ROS production, which serves as signaling molecules in plant defense responses.

Synthesis and Environmental Considerations

The synthesis of 2-chloroisonicotinic acid has been explored through various chemical methods; however, there is an increasing interest in developing greener synthesis routes to minimize environmental impact. Recent advancements in biocatalysis have shown promise for producing this compound efficiently while adhering to sustainable practices .

Eigenschaften

IUPAC Name |

2-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCOHSRHFCHCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284985 | |

| Record name | 2-Chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6313-54-8 | |

| Record name | 2-Chloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 40139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006313548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6313-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.